molecular formula C20H17N3O3 B11118229 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide CAS No. 349484-36-2

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide

Cat. No.: B11118229
CAS No.: 349484-36-2
M. Wt: 347.4 g/mol
InChI Key: ARHBXKYRWJMYJB-FYJGNVAPSA-N
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Description

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazino group, and a naphthyl group, all connected to an oxoacetamide backbone.

Preparation Methods

The synthesis of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-naphthylamine and an appropriate acylating agent under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds, forming larger molecules with potential biological activity.

Scientific Research Applications

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can be compared with other similar compounds, such as:

    2-(2-(4-Hydroxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-naphthyl)-2-oxoacetamide: This compound has a different naphthyl group, which may influence its chemical properties and applications.

    2-(2-(3-Methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetic acid: This compound has a carboxylic acid group instead of an amide group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

349484-36-2

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C20H17N3O3/c1-26-16-9-4-6-14(12-16)13-21-23-20(25)19(24)22-18-11-5-8-15-7-2-3-10-17(15)18/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

ARHBXKYRWJMYJB-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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